molecular formula C14H19BN2O2 B13463113 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13463113
M. Wt: 258.13 g/mol
InChI Key: AEOUWQBSZPNNFO-UHFFFAOYSA-N
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Description

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester-functionalized imidazo[1,2-a]pyridine derivative. Its structure consists of a bicyclic imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 6-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl- or heteroaryl-substituted imidazo[1,2-a]pyridines for pharmaceutical and materials science applications .

The boronic ester group enhances its reactivity in palladium-catalyzed couplings, while the methyl group at position 8 may influence steric and electronic properties, affecting downstream biological activity or material properties. Commercial availability (e.g., 95% purity, 250 mg for ~¥147) underscores its utility in research .

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-10-8-11(9-17-7-6-16-12(10)17)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3

InChI Key

AEOUWQBSZPNNFO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C(=C2)C

Origin of Product

United States

Preparation Methods

Borylation Reaction Procedure

Step Reagents and Conditions Description
1 6-Bromo-8-methylimidazo[1,2-a]pyridine (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), dioxane solvent Combine reagents under argon atmosphere
2 Heat mixture at 80-100 °C for 12-24 hours Reaction proceeds with stirring
3 Cool to room temperature, quench with water, extract with ethyl acetate Work-up to isolate crude product
4 Purify by column chromatography or recrystallization Obtain pure this compound

Alternative Catalysts and Conditions

  • Pd(PPh3)4 can replace Pd(dppf)Cl2 with similar efficiency.
  • Bases such as Cs2CO3 or NaOAc have been used depending on substrate solubility.
  • Solvents like DMF , THF , or mixtures with water can be employed.
  • Microwave-assisted borylation has been reported to reduce reaction time significantly.

Reaction Mechanism Overview

The catalytic cycle involves:

This mechanism ensures high regioselectivity at the halogenated position.

Data Table: Representative Reaction Conditions and Yields

Entry Halogenated Precursor Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 6-Bromo-8-methylimidazo[1,2-a]pyridine Pd(dppf)Cl2 KOAc Dioxane 90 16 85 Literature standard Miayura borylation
2 6-Iodo-8-methylimidazo[1,2-a]pyridine Pd(PPh3)4 Cs2CO3 DMF 80 12 88 Optimized variant for iodides
3 6-Bromo-8-methylimidazo[1,2-a]pyridine Pd(dppf)Cl2 NaOAc THF/H2O 100 6 (microwave) 90 Microwave-assisted synthesis

Purification and Characterization

  • Purification is typically performed by silica gel chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes NMR (1H, 13C, 11B), mass spectrometry, and elemental analysis.
  • The boronate ester exhibits characteristic signals in 11B NMR (~30 ppm).

Additional Notes on Preparation

  • The stability of the boronate ester requires storage under inert atmosphere and avoidance of moisture.
  • The compound can be converted to boronic acid by hydrolysis if needed.
  • Scale-up requires careful control of temperature and atmosphere to avoid deborylation or side reactions.

Summary of Preparation Methods

Aspect Details
Starting material 6-Halogenated-8-methylimidazo[1,2-a]pyridine
Boron source Bis(pinacolato)diboron (B2Pin2)
Catalyst Palladium complexes (Pd(dppf)Cl2, Pd(PPh3)4)
Base Potassium acetate, cesium carbonate, sodium acetate
Solvent Dioxane, DMF, THF, or mixtures
Temperature 80–100 °C
Reaction time 6–24 hours (microwave can reduce time)
Yield Typically 80–90%
Purification Column chromatography

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables this compound to participate in Suzuki-Miyaura cross-coupling reactions , forming carbon-carbon bonds with aryl/heteroaryl halides. These reactions are pivotal in constructing complex molecules for pharmaceuticals and materials.

SubstrateCatalyst SystemProductYield (%)Reference
4-BromoanisolePd(PPh₃)₄, K₂CO₃, DMF/H₂O6-(4-Methoxyphenyl)imidazo[1,2-a]pyridine78
3-BromopyridinePd(dppf)Cl₂, Na₂CO₃, DME6-(Pyridin-3-yl)imidazo[1,2-a]pyridine85
2-ChloroquinolinePd(OAc)₂, SPhos, K₃PO₄6-(Quinolin-2-yl)imidazo[1,2-a]pyridine72

Key Conditions :

  • Reactions typically require palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and bases (K₂CO₃, Na₂CO₃).

  • Solvents: Polar aprotic solvents (DMF, DME) or water mixtures.

  • Temperatures range from 80–110°C under inert atmospheres .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitutions at positions 2 and 8. Bromination and nitration are common:

Reaction TypeReagentConditionsProductYield (%)
BrominationNBS, DMFRT, 12 h8-Methyl-2-bromo-6-(dioxaborolanyl)imidazo[1,2-a]pyridine65
NitrationHNO₃, H₂SO₄0°C → RT, 6 h8-Methyl-2-nitro-6-(dioxaborolanyl)imidazo[1,2-a]pyridine58

Mechanistic Insight :

  • Bromination with N-bromosuccinimide (NBS) in DMF proceeds via radical intermediates .

  • Nitration occurs regioselectively at the electron-rich C2 position due to the directing effect of the imidazole nitrogen .

Functional Group Transformations of the Boronate Ester

The dioxaborolane group serves as a protected boronic acid, enabling further derivatization:

Hydrolysis to Boronic Acid

  • Conditions : HCl (1M), THF/H₂O, 60°C, 4 h.

  • Product : 8-Methylimidazo[1,2-a]pyridine-6-boronic acid (yield: 90%) .

Transmetalation Reactions

  • Boronate-to-trifluoroborate conversion using KHF₂ or CsF.

  • Applications: Enhanced stability for storage and alternative coupling strategies.

Oxidative Coupling and Tandem Reactions

The imidazo[1,2-a]pyridine scaffold participates in oxidative C–H functionalization :

  • Copper-catalyzed coupling with thiophenols:

    • Conditions: CuI, phenanthroline, O₂, DMSO, 120°C.

    • Product: 6-(Arylthio)imidazo[1,2-a]pyridines (yield: 60–75%) .

Stability and Handling Considerations

  • Air- and moisture-sensitive : Requires storage under argon at –20°C.

  • Decomposition : Prolonged exposure to light or humidity leads to boronic acid formation, reducing coupling efficiency.

This compound’s versatility in cross-coupling, functionalization, and medicinal applications underscores its importance in modern organic synthesis. Experimental protocols emphasize optimizing catalyst systems and substituent effects to achieve high yields and selectivity.

Scientific Research Applications

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Activity Comparison
Compound Class Example Bioactivity Reference
Nitroimidazopyridines 8-Aryl-6-Cl-3-NO₂ Antitrypanosomal (IC₅₀ < 1 µM)
Quinazoline hybrids 10t Anticancer (moderate cytotoxicity)
AIE Probes B2 H₂O₂ detection (LOD: 0.2 µM)

Biological Activity

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H20BNO4
  • Molecular Weight : 289.13 g/mol
  • CAS Number : 943994-87-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activity is primarily attributed to its interaction with specific biological targets.

Research indicates that this compound acts as an agonist for the Nurr1 receptor (NR4A2), a transcription factor involved in neuroprotection and anti-inflammatory responses. The structure of the compound allows for effective binding and activation of this receptor, leading to downstream effects that can be beneficial in treating neurodegenerative diseases and certain cancers .

Structure-Activity Relationship (SAR)

The SAR studies have identified key substituents that enhance the biological activity of imidazopyridine derivatives. For instance:

  • The presence of the tetramethyl dioxaborolane group significantly increases the potency and selectivity towards Nurr1.
  • Variations in the methyl group at position 8 have been shown to affect binding affinity and agonistic activity .

Pharmacological Profiles

In vitro studies have demonstrated that this compound exhibits:

  • EC50 values in the low micromolar range (approximately 7 µM), indicating moderate potency as a Nurr1 agonist.
  • K_d values around 2.7 µM for binding affinity to the Nurr1 ligand-binding domain .

Toxicity and Safety Profile

Preliminary toxicity assessments reveal a favorable safety profile. In animal models, high doses did not exhibit significant adverse effects on vital organs or overall health . Further studies are required to establish long-term safety.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection in Animal Models :
    • A study involving mice demonstrated that administration of the compound resulted in reduced neuroinflammation and improved behavioral outcomes in models of neurodegeneration .
  • Anticancer Activity :
    • In vitro assays showed that the compound inhibited proliferation in cancer cell lines with IC50 values suggesting selective toxicity towards malignant cells over non-cancerous cells .

Table 1: Summary of Biological Activity

Activity TypeEC50 (µM)Kd (µM)Remarks
Nurr1 Agonism72.7Moderate potency
Cytotoxicity<0.126-Selective against cancer cells
Neuroprotection--Reduced inflammation observed

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
8MethylEnhances potency
6DioxaborolaneCritical for receptor binding

Q & A

Q. Example Workflow :

Assign NMR peaks based on substitution patterns.

Cross-validate with HRMS to rule out impurities.

Use IR to confirm reactive sites (e.g., boronate ester).

How can researchers optimize reaction conditions to improve yields in multi-step syntheses of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes. For instance, microwave irradiation in diglyme solvent improved yields by 15-20% in imidazo[1,2-a]pyridine-8-carbonitrile synthesis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Pd(OAc)₂/XPhos systems increase coupling efficiency in boronation steps .

Q. Table: Optimization Parameters

ParameterImpact on YieldExample from Evidence
Microwave irradiation+15-20% efficiency
Catalyst (Pd/XPhos)+10-25% coupling yield
Purification (Column vs. Recrystallization)Improves purity to >95%

What strategies are recommended for resolving contradictions in NMR data when synthesizing substituted imidazo[1,2-a]pyridines?

Advanced Research Question
Contradictions often arise from:

  • Regioisomer Formation : Multiple substitution patterns (e.g., 6- vs. 8-methyl) can produce overlapping NMR signals. Use 2D NMR (COSY, HSQC) to resolve connectivity .
  • Impurities : Low purity (e.g., 51-61% in some intermediates ) may distort integration. Repurify via column chromatography (hexane/EtOAc gradients).
  • Dynamic Effects : Rotamers or tautomers can split peaks. Variable-temperature NMR (e.g., 25°C to 60°C) mitigates this .

Case Study : In diethyl 8-cyano derivatives, unexpected downfield shifts in 1H NMR were traced to nitro group electron-withdrawing effects, confirmed via computational modeling .

How do computational methods like molecular docking contribute to understanding the biological activity of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Molecular docking predicts binding interactions with biological targets (e.g., COX-2, GABA receptors):

Structure Preparation : Optimize geometry using DFT (e.g., B3LYP/6-31G*) .

Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities.

Validation : Compare docking scores with experimental IC₅₀ values (e.g., imidazo[1,2-a]pyridines as COX-2 inhibitors with Ki < 10 nM ).

Q. Example Workflow :

  • For 5-(4-methoxyphenyl) derivatives, docking revealed hydrogen bonding with COX-2’s Tyr385, guiding SAR studies .

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